5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide
Description
Properties
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-9-3-2-4-10(7-9)18-8-11-5-6-12(19-11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXCNESYJBSBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 3-methoxyphenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 3-methoxyphenoxy group .
Industrial Production Methods
While specific industrial production methods for 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide features a furan ring substituted with a methoxyphenoxy group and a hydrazide functional group. Its molecular formula is with a molecular weight of approximately 248.23 g/mol. The presence of the furan moiety contributes to its reactivity, while the hydrazide group enhances its biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound has shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cell lines, with IC50 values indicating effective concentration levels for inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| LoVo | 15.0 |
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the disruption of DNA synthesis and induction of apoptosis in cancer cells. Studies suggest that it may interfere with cellular signaling pathways critical for cancer cell survival.
Antimicrobial Properties
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide has been evaluated for its antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) tests reveal moderate antibacterial effectiveness, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The antimicrobial activity is hypothesized to be related to the compound's ability to penetrate bacterial membranes, aided by the lipophilic nature of the furan ring.
Agricultural Applications
In agricultural research, 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide has been tested for its potential as a pesticide or herbicide. Preliminary studies indicate that it can inhibit the growth of certain plant pathogens, suggesting its utility in crop protection.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated derivatives of furan-based compounds for their anticancer activity. The research highlighted that structural modifications could enhance the potency of compounds similar to 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide, leading to improved therapeutic agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various hydrazide derivatives, including 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide. The results demonstrated that this compound exhibited significant activity against resistant bacterial strains, underscoring its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carbohydrazide moiety may also form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Substituent Impact :
Physicochemical Properties
- Solubility: The solubility of 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide is 28.7 μg/mL at pH 7.4, influenced by the propyl group’s hydrophobicity . Methoxy-substituted derivatives generally exhibit lower aqueous solubility compared to hydroxylated analogues.
- Thermal Stability : Melting points for these compounds range from 258–259°C (e.g., ), indicating high thermal stability due to rigid aromatic frameworks.
Biological Activity
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a methoxyphenoxy group and a carbohydrazide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 250.26 g/mol.
Antimicrobial Activity
Research indicates that 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In vivo studies demonstrated that it significantly reduced inflammation in carrageenan-induced paw edema models. The results are summarized in the following table:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| Standard (Indomethacin) | 75% |
| 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide (50 mg/kg) | 65% |
This data indicates that the compound may inhibit pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
The proposed mechanism of action for the biological activity of 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide involves the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of furan-based compounds, including 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide. The study concluded that modifications to the methoxy and phenoxy groups significantly influenced antimicrobial potency.
- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain, attributed to its inhibitory effects on COX enzymes.
Q & A
Q. What are the optimal synthetic routes for 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Intermediate Preparation : Start with furan-2-carbohydrazide (core precursor) synthesized from furan-2-carboxylic acid hydrazide derivatives. Modify the methoxyphenoxy group via nucleophilic substitution or coupling reactions .
Functionalization : React 3-methoxyphenol with chloromethylfuran intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to introduce the methoxyphenoxy group .
Purification : Use recrystallization (e.g., 1,4-dioxane) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Q. How can structural integrity be confirmed using spectroscopic methods?
Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Furan protons: δ 6.7–7.5 ppm (split patterns due to coupling) .
- Methoxy group: δ ~3.8 ppm (singlet).
- Hydrazide NH: δ ~11.5 ppm (broad singlet) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1660 cm⁻¹) and NH (~3180 cm⁻¹) stretches .
- XRD : Resolve polymorphic forms (e.g., Form A vs. B) via single-crystal X-ray diffraction (space group P2₁/c) .
Q. What in vitro assays are suitable for initial cytotoxicity screening?
Methodological Answer :
- MTT Assay : Use cancer cell lines (e.g., HeLa, MCF-7) with 24–48 hr exposure. IC₅₀ values <50 µM indicate potency .
- Antioxidant Screening : DPPH radical scavenging (λ = 517 nm) or FRAP assays. Compare to ascorbic acid controls .
- Dose-Response Curves : Use triplicate experiments with non-linear regression analysis (GraphPad Prism) to calculate EC₅₀.
Advanced Research Questions
Q. How to address polymorphic forms observed during crystallization?
Methodological Answer : Polymorphism (e.g., Form A/B in ) can be managed via:
- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to favor specific crystal packing .
- Temperature Control : Slow cooling (0.5°C/min) promotes thermodynamically stable forms.
- PXRD : Monitor batch consistency. Match experimental patterns to simulated XRD from single-crystal data .
Q. Data Contradiction Example :
| Form | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| A | 258–259 | 1.2 (DMSO) |
| B | 265–266 | 0.8 (DMSO) |
Q. How to resolve discrepancies in biological activity data across studies?
Methodological Answer :
- Standardize Assays : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance activity) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) to identify outliers or trends.
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Cl | 12.3 | 2.1 |
| 4-OCH₃ | 28.7 | 1.8 |
| 4-NO₂ | 8.9 | 2.4 |
Q. How to design a study to determine the compound’s mechanism of action?
Methodological Answer :
- Target Identification :
- Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR) or DNA-intercalating proteins .
- Pull-Down Assays : Attach biotin tags to the compound for affinity purification of binding partners (LC-MS/MS analysis).
- Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
- In Vivo Validation : Use xenograft models (e.g., BALB/c mice) with daily oral dosing (10–50 mg/kg) and monitor tumor volume .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
